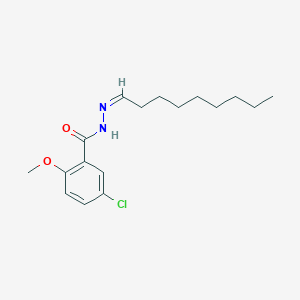![molecular formula C17H15NO4 B4745578 4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4745578.png)
4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate
説明
4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate, also known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAP is a derivative of N-acetyl-para-aminophenol, commonly known as acetaminophen, which is a widely used over-the-counter pain reliever. The synthesis of APAP involves the reaction of para-aminophenol with acetic anhydride and 4-nitrophenyl chloroformate.
作用機序
The mechanism of action of 4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes and the modulation of the endocannabinoid system. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation and pain. This compound has also been shown to activate the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been shown to have neuroprotective and antioxidant properties. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound can also be used as a model compound for studying drug metabolism and toxicity. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its environmental fate and transport. This compound can also be used as a building block for the synthesis of new functional materials with potential applications in medicine, electronics, and catalysis. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and its potential toxicity at high concentrations.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of para-aminophenol with acetic anhydride and 4-nitrophenyl chloroformate. This compound has been extensively studied for its potential applications in medicine, materials science, and environmental science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes and the modulation of the endocannabinoid system. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods, the investigation of its potential as a drug candidate, and the exploration of its environmental fate and transport.
科学的研究の応用
4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a model compound for studying drug metabolism and toxicity in vitro and in vivo. In materials science, this compound has been utilized as a building block for the synthesis of functional materials, such as dendrimers and nanoparticles. In environmental science, this compound has been detected in wastewater and surface water, and its fate and transport in the environment have been studied.
特性
IUPAC Name |
[4-[(3-acetylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)14-4-3-5-15(10-14)18-17(21)13-6-8-16(9-7-13)22-12(2)20/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUYVKQXRWBXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)

![3-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4745522.png)
![2,2'-[[2-(2-thienyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4745523.png)
![2-{[6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4745535.png)
![[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745558.png)

![3-[5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4745570.png)
![N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B4745571.png)
![4-methyl-2-[(6-phenylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4745592.png)

